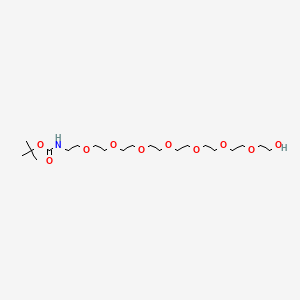
N-Boc-PEG8-alcohol
Overview
Description
N-Boc-PEG8-alcohol is a useful research compound. Its molecular formula is C21H43NO10 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioconjugation and Drug Delivery
PEGylation, the process of attaching PEG chains to molecules like drugs, proteins, or nanoparticles, is a well-established technique to improve the pharmacokinetics and solubility of therapeutic agents. PEGylation can prolong the circulation time of drugs in the bloodstream, reduce immunogenicity, and enhance the stability of bioactive compounds. The use of PEG derivatives, such as N-Boc-PEG8-alcohol, is crucial for developing bioconjugates with desired properties. These PEGylated bioconjugates are used in various therapeutic applications, including targeted drug delivery systems that can precisely deliver drugs to specific sites within the body, reducing side effects and improving treatment efficacy (Thai Thanh Hoang Thi et al., 2020).
Tissue Engineering
Functionalized PEG compounds play a significant role in tissue engineering and regenerative medicine. For instance, PEG-functionalized graphene oxide (PEG-GO), related to PEG derivatives like this compound, has shown promise in supporting the attachment, proliferation, and differentiation of stem cells. This capability is crucial for engineering tissues and developing scaffolds that promote tissue regeneration. PEG-GO's unique properties, such as enhanced solubility, stability, and biocompatibility, make it an attractive candidate for various biomedical applications, including antibacterial strategies to minimize implant-associated infections (Santanu Ghosh & K. Chatterjee, 2020).
Alternative Polymers and Future Directions
The increasing recognition of PEG immunogenicity has spurred research into developing alternative polymers that can overcome these limitations while retaining or enhancing the beneficial properties of PEGylation. This research is aimed at identifying new materials that can replace PEG in various biomedical applications, including drug delivery and bioconjugation. While this compound and similar compounds offer valuable benefits, the quest for new materials underscores the importance of continuous innovation in polymer chemistry for biomedical research (Yizhi Qi & A. Chilkoti, 2015).
Mechanism of Action
Target of Action
N-Boc-PEG8-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
this compound, as a part of a PROTAC molecule, connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This enables the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a complex that degrades proteins, leading to the target protein’s degradation .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound, as part of a PROTAC, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, PROTACs can selectively degrade target proteins .
Pharmacokinetics
Its hydrophilic polyethylene glycol (peg) spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability. The Boc-protected amino group can be deprotected under mild acidic conditions to form a free amine , which may also influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular levels depending on the specific role of the target protein .
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors that affect the ubiquitin-proteasome system, such as temperature and the presence of other proteins, can also influence the action of the PROTAC .
Biochemical Analysis
Biochemical Properties
N-Boc-PEG8-alcohol plays a significant role in biochemical reactions, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome . The polyethylene glycol spacer in this compound increases solubility and reduces steric hindrance, facilitating interactions with enzymes and proteins. The hydroxyl group can be modified to introduce various functional groups, enabling the compound to interact with a wide range of biomolecules, including enzymes, proteins, and other cellular components .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in PROTAC synthesis allows for the targeted degradation of specific proteins, which can alter cell function and behavior. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into PROTACs, which mediate the targeted degradation of proteins. The compound’s polyethylene glycol spacer enhances solubility and reduces steric hindrance, allowing for efficient binding to target proteins and E3 ubiquitin ligases. The hydroxyl group can be modified to introduce various functional groups, enabling the compound to interact with a wide range of biomolecules. Upon binding, the PROTAC recruits the target protein to the E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its tert-butoxycarbonyl group can be deprotected under mild acidic conditions to form the free amine. Long-term studies have shown that this compound can maintain its activity and function over extended periods, although its effects on cellular function may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate cellular processes without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects have been observed in studies, indicating that there is a critical concentration above which the compound’s effects become pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s hydroxyl group can be modified to introduce various functional groups, enabling it to participate in diverse biochemical reactions. Additionally, this compound can influence the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, facilitating its movement within the cellular environment. The compound’s localization and accumulation can be influenced by its interactions with specific transporters and binding proteins, which can affect its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s polyethylene glycol spacer and hydroxyl group enable it to interact with various cellular compartments and organelles. Targeting signals and post-translational modifications can direct this compound to specific subcellular locations, where it can exert its effects on cellular processes .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO10/c1-21(2,3)32-20(24)22-4-6-25-8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-26-7-5-23/h23H,4-19H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRVSFPIFWXKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


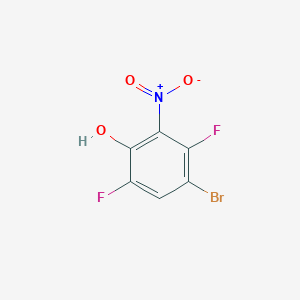

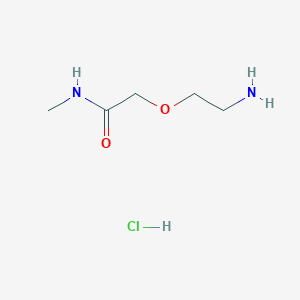
![[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-](/img/structure/B1448142.png)
![7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide](/img/structure/B1448144.png)
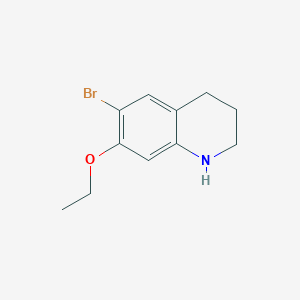
![1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1448146.png)

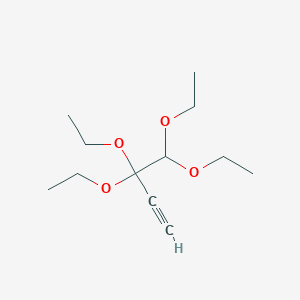

![[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1448150.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448151.png)


